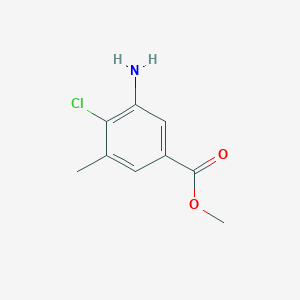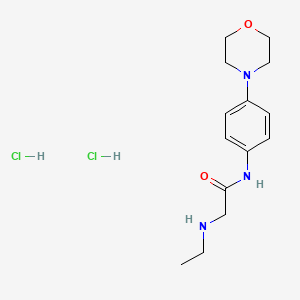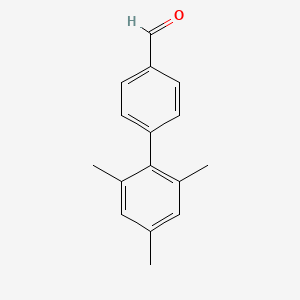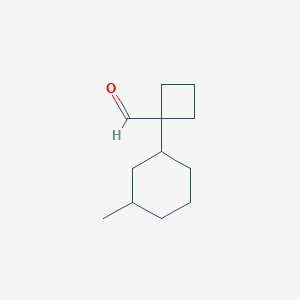
1-(2-Chloroethyl)cyclopentane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroethyl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C8H13ClO It features a cyclopentane ring substituted with a chloroethyl group and an aldehyde functional group
準備方法
The synthesis of 1-(2-Chloroethyl)cyclopentane-1-carbaldehyde can be achieved through several routes. One common method involves the reaction of cyclopentanecarboxaldehyde with 2-chloroethanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate hemiacetal, which then undergoes dehydration to yield the desired product.
Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
化学反応の分析
1-(2-Chloroethyl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions include cyclopentane-1-carboxylic acid, 1-(2-hydroxyethyl)cyclopentane-1-carbaldehyde, and various substituted derivatives.
科学的研究の応用
1-(2-Chloroethyl)cyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: It is explored for its potential use in drug development. Its structural features make it a candidate for the synthesis of pharmacologically active compounds.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of novel materials with specific properties.
作用機序
The mechanism by which 1-(2-Chloroethyl)cyclopentane-1-carbaldehyde exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular function. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially altering their activity or structure.
類似化合物との比較
1-(2-Chloroethyl)cyclopentane-1-carbaldehyde can be compared to other similar compounds, such as:
Cyclopentanecarboxaldehyde: Lacks the chloroethyl group, making it less reactive in substitution reactions.
1-(2-Bromoethyl)cyclopentane-1-carbaldehyde: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and the types of reactions it undergoes.
1-(2-Hydroxyethyl)cyclopentane-1-carbaldehyde: Contains a hydroxyethyl group instead of chloroethyl, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
特性
分子式 |
C8H13ClO |
|---|---|
分子量 |
160.64 g/mol |
IUPAC名 |
1-(2-chloroethyl)cyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C8H13ClO/c9-6-5-8(7-10)3-1-2-4-8/h7H,1-6H2 |
InChIキー |
PQIQNVRVZDLPEY-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)(CCCl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 7,7-dimethyl-2-azaspiro[4.4]nonane-4-carboxylate](/img/structure/B15272603.png)
![1-[(3,3-Difluorocyclobutyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B15272612.png)




![4-Chloro-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15272644.png)



![4-Chloro-2-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol](/img/structure/B15272670.png)

